molecular formula C19H20BrN3O2 B4286193 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide

4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide

Cat. No. B4286193
M. Wt: 402.3 g/mol
InChI Key: CDZAWYXKHCUQEK-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been proposed that 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. By blocking the 5-HT1A receptor, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide may increase the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the prefrontal cortex of rats. It has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood of rats. In addition, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the effects of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide may vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several future directions for research on 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide. One area of interest is its potential therapeutic applications in anxiety and depression. Further studies are needed to determine the optimal dosage and administration method for these conditions. Another area of interest is its potential antipsychotic effects in schizophrenia. More research is needed to determine its efficacy and safety in humans. In addition, future studies could investigate the effects of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide on other neurotransmitter systems and brain regions to better understand its mechanism of action.

Scientific Research Applications

4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant effects in animal models. In addition, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been shown to improve cognitive function and memory in rats. It has also been investigated for its potential antipsychotic effects in schizophrenia.

properties

IUPAC Name

4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-14(24)15-6-8-16(9-7-15)22-10-12-23(13-11-22)19(25)21-18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZAWYXKHCUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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